molecular formula C12H16N2O2 B14144167 N-(3-formyl-6-methylpyridin-2-yl)-2,2-dimethylpropanamide CAS No. 127446-32-6

N-(3-formyl-6-methylpyridin-2-yl)-2,2-dimethylpropanamide

Cat. No.: B14144167
CAS No.: 127446-32-6
M. Wt: 220.27 g/mol
InChI Key: QLKPDJVBEUIQNC-UHFFFAOYSA-N
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Description

N-(3-formyl-6-methylpyridin-2-yl)-2,2-dimethylpropanamide is a chemical compound with a unique structure that includes a pyridine ring substituted with a formyl group and a methyl group, as well as a dimethylpropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-formyl-6-methylpyridin-2-yl)-2,2-dimethylpropanamide typically involves the reaction of 3-formyl-6-methylpyridine with 2,2-dimethylpropanamide under specific conditions. The reaction may require the use of catalysts or specific solvents to achieve the desired product with high yield and purity. Detailed synthetic routes and reaction conditions can vary depending on the desired scale and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound at a commercial scale.

Chemical Reactions Analysis

Types of Reactions

N-(3-formyl-6-methylpyridin-2-yl)-2,2-dimethylpropanamide can undergo various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The methyl group on the pyridine ring can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the formyl group would yield a carboxylic acid derivative, while reduction would yield an alcohol derivative. Substitution reactions can produce a wide range of derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-formyl-6-methylpyridin-2-yl)-2,2-dimethylpropanamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-formyl-6-methylpyridin-2-yl)-2,2-dimethylpropanamide involves its interaction with specific molecular targets and pathways. The formyl group and the pyridine ring can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(3-formyl-6-methylpyridin-2-yl)-2,2-dimethylpropanamide include other pyridine derivatives with formyl and methyl substitutions, as well as compounds with similar amide functionalities.

Uniqueness

What sets this compound apart is its specific combination of functional groups, which imparts unique chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications, offering distinct advantages over other similar compounds.

Properties

CAS No.

127446-32-6

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

N-(3-formyl-6-methylpyridin-2-yl)-2,2-dimethylpropanamide

InChI

InChI=1S/C12H16N2O2/c1-8-5-6-9(7-15)10(13-8)14-11(16)12(2,3)4/h5-7H,1-4H3,(H,13,14,16)

InChI Key

QLKPDJVBEUIQNC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C=C1)C=O)NC(=O)C(C)(C)C

Origin of Product

United States

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